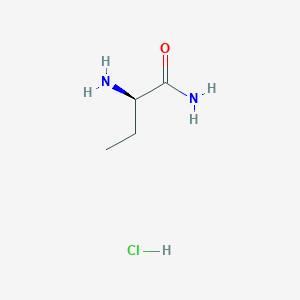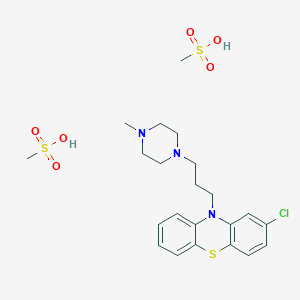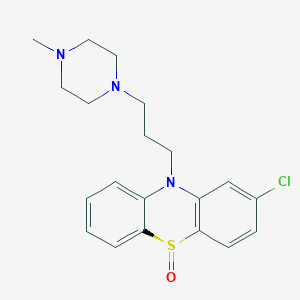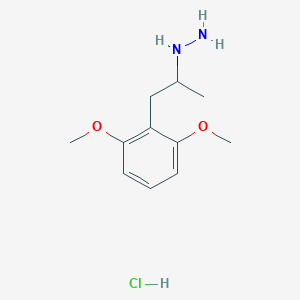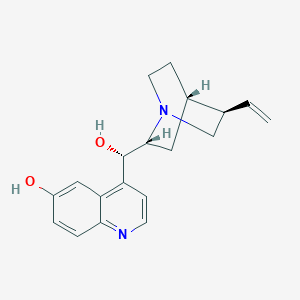
Cupreidin
Übersicht
Beschreibung
Cupreidine is a natural product found in Cinchona calisaya . It is a non-natural demethylated structure of quinine and quinidine . The molecular formula of Cupreidine is C19H22N2O2 .
Synthesis Analysis
Cupreidine and its derivatives have been used in asymmetric organocatalysis . An attempt to develop this methodology towards an asymmetric total synthesis of buphanidrine and powelline led to the bespoke development of another cupreidine catalyst .
Molecular Structure Analysis
The molecular weight of Cupreidine is 310.4 g/mol . The IUPAC name is 4-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol . The InChIKey is VJFMSYZSFUWQPZ-WXPXUSHHSA-N .
Chemical Reactions Analysis
Cupreidine has been used in a variety of chemical reactions. For example, it has been used in the Morita–Baylis–Hillman process, one of the first reactions to utilize 6’-OH-cinchona alkaloid derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of Cupreidine include a molecular weight of 310.4 g/mol and a molecular formula of C19H22N2O2 .
Wissenschaftliche Forschungsanwendungen
Bifunktionelle Cinchona-Organokatalysatoren
Cupreidin gehört zusammen mit Cuprein zu einer Klasse bifunktioneller Cinchona-Organokatalysatoren . Diese Katalysatoren sind hochgradig vororganisiert und können sowohl die Komponenten einer Reaktion koordinieren als auch aktivieren, und zwar in einer klar definierten Weise, wodurch ein stereogesteuerter Prozess gefördert wird . Sie bieten eine echte Alternative zu den häufiger verwendeten Thioureasystemen .
Asymmetrische Organokatalyse
This compound wurde in der asymmetrischen Organokatalyse ausgiebig eingesetzt . Diese Anwendung nutzt den unterschiedlichen Abstand zwischen den funktionellen Gruppen von this compound, der die Enantioselektivität steuern kann, wo andere Organokatalysatoren versagt haben .
Addition von Nitroalkanen zu Carbonylverbindungen
Die Verwendung von this compound-Derivaten bei der Addition von Nitroalkanen zu Carbonylverbindungen wurde erstmals von Deng und Mitarbeitern demonstriert . In dieser Studie ergaben Katalysatoren, die an der 9-OH-Position mit Benzyl substituiert waren, die besten Ergebnisse .
Morita–Baylis–Hillman-Prozess
Der Morita–Baylis–Hillman-Prozess ist eine der ersten Reaktionen, bei denen 6’-OH-Cinchona-Alkaloid-Derivate in der asymmetrischen Organokatalyse verwendet werden . This compound, ein 6’-OH-Cinchona-Alkaloid-Derivat, wurde in diesem Prozess verwendet .
Inaktivierung von SARS-CoV-2
Eine neuartige Iodkomplexlösung, CupriDyne, die this compound enthält, hat sich als wirksam bei der Inaktivierung des SARS-CoV-2-Virus erwiesen
Wirkmechanismus
Target of Action
Cupreidine, a non-natural demethylated structure of quinine and quinidine, is a member of the cinchona alkaloids . The primary targets of Cupreidine are the functional groups within these catalysts, which are highly pre-organized . These functional groups can both coordinate to, and activate the components of a reaction in a well-defined manner .
Mode of Action
Cupreidine operates as a bifunctional catalyst, offering an alternative to the more commonly used thiourea systems . Due to the different spacing between the functional groups, Cupreidine can control enantioselectivity where other organocatalysts have failed . It has been demonstrated to be suited to a wide range of reaction processes, often with very good enantioinduction .
Biochemical Pathways
Cupreidine and its derivatives have been shown to facilitate a broad range of chemistries . The review of its use in asymmetric organocatalysis over the last five years shows the diversity of reactions that these systems can control . The reactions include the Morita–Baylis–Hillman process, asymmetric 1,2-additions, conjugate additions, a cyclopropanation, (ep)oxidations, α-functionalisation processes, cycloadditions, domino processes and finally miscellaneous reactions .
Pharmacokinetics
The ability to easily derivatise these catalyst systems in a bespoke fashion in order to optimize their stereoselective behaviour has seen their utility burgeon dramatically over the last decade .
Result of Action
The result of Cupreidine’s action is the facilitation of a stereocontrolled process . The use of Cupreidine derivatives in the addition of nitroalkanes to carbonyl compounds was first demonstrated by Deng and co-workers . In this study, catalysts substituted with benzyl at the 9-OH position gave the best results .
Action Environment
It is known that cupreidine and its derivatives have been demonstrated to be suited to a wide range of reaction processes, often with very good enantioinduction . This suggests that the action environment may be quite diverse.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Cupreidine plays a significant role in biochemical reactions due to its unique structure, which allows it to interact with various enzymes, proteins, and other biomolecules. One of the key interactions of cupreidine is with the enzyme nitromethane, where it acts as a catalyst in the addition of nitroalkanes to carbonyl compounds . This interaction is crucial for the enantioselective synthesis of various organic compounds. Additionally, cupreidine interacts with electrophilic and hydrogen bonding agents, such as p-toluene sulfonic acid and water, which influence its spectral characteristics and catalytic activity .
Cellular Effects
Cupreidine has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, cupreidine’s interaction with the quinuclidine nitrogen in its structure leads to electron transfer processes that can impact cellular signaling . Furthermore, cupreidine’s ability to form complexes with water and other molecules can affect cellular hydration and metabolic processes.
Molecular Mechanism
The molecular mechanism of cupreidine involves several key interactions at the molecular level. Cupreidine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. One of the primary mechanisms is the excited-state proton transfer from the 6’-OH group to the quinuclidine nitrogen, which leads to the formation of an anionic chromophore . This process is essential for cupreidine’s catalytic activity and its ability to facilitate various biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cupreidine can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that cupreidine’s photophysical properties are influenced by the solvent environment, with different effects observed in protic and nonprotic polar solvents . Over time, cupreidine may undergo degradation, which can impact its catalytic efficiency and overall activity in biochemical reactions.
Dosage Effects in Animal Models
The effects of cupreidine vary with different dosages in animal models. At lower doses, cupreidine has been shown to facilitate enantioselective reactions without significant adverse effects. At higher doses, cupreidine may exhibit toxic or adverse effects, including potential impacts on cellular function and metabolism . It is essential to determine the optimal dosage to maximize its catalytic benefits while minimizing any harmful effects.
Metabolic Pathways
Cupreidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its catalytic activity. One of the key pathways includes the Morita–Baylis–Hillman process, where cupreidine acts as a catalyst in the addition of nitroalkanes to carbonyl compounds . This pathway is crucial for the synthesis of enantioselective organic compounds and highlights cupreidine’s role in metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, cupreidine is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. For example, cupreidine’s interaction with water and other molecules can affect its distribution and catalytic activity in different cellular environments .
Subcellular Localization
Cupreidine’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Studies have shown that cupreidine can localize to various subcellular structures, including the cytoplasm and mitochondria, where it exerts its catalytic effects . This localization is essential for its activity and function in biochemical reactions.
Eigenschaften
IUPAC Name |
4-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-2-12-11-21-8-6-13(12)9-18(21)19(23)15-5-7-20-17-4-3-14(22)10-16(15)17/h2-5,7,10,12-13,18-19,22-23H,1,6,8-9,11H2/t12-,13-,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFMSYZSFUWQPZ-WXPXUSHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318424 | |
| Record name | Cupreidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70877-75-7 | |
| Record name | Cupreidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70877-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cupreidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070877757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cupreidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-[(2R,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]oct-2-yl](6-hydroxyquinolin-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



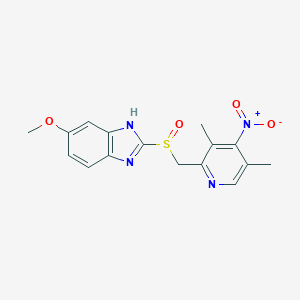
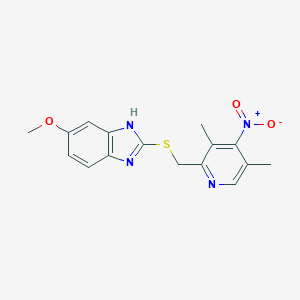
![N-[3-[4-[(2E)-3-[2-(2-Amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]tetradecanamide](/img/structure/B22035.png)
